molecular formula C14H19NO3 B3046284 (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester CAS No. 1217775-70-6

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester

Cat. No.: B3046284
CAS No.: 1217775-70-6
M. Wt: 249.3 g/mol
InChI Key: NDALEGUOVNXIKT-ZDUSSCGKSA-N
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Description

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester (CAS 1217775-70-6) is a chiral morpholine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C14H19NO3 and a molecular weight of 249.31 g/mol, serves as a versatile synthetic building block . The morpholine core, substituted with a benzyl group and an acetic acid methyl ester functional group, is a privileged structure in drug discovery. The (S)-enantiomer is particularly valuable for the stereoselective synthesis of more complex molecules and for probing biological mechanisms where chirality plays a critical role. Its primary applications include use as a key intermediate in the development of active pharmaceutical ingredients (APIs) and as a precursor for further chemical transformation. Researchers utilize this ester in Steglich-type and other esterification reactions to access novel chemical spaces under mild conditions . The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, (S)-2-(4-Benzylmorpholin-3-yl)acetic acid, which itself is a useful intermediate for constructing peptide mimetics or other amide-based compounds . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Datasheet for detailed handling information. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation .

Properties

IUPAC Name

methyl 2-[(3S)-4-benzylmorpholin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-14(16)9-13-11-18-8-7-15(13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDALEGUOVNXIKT-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1COCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650635
Record name Methyl [(3S)-4-benzylmorpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217775-70-6
Record name Methyl [(3S)-4-benzylmorpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester typically involves the reaction of (S)-4-benzylmorpholine with acetic acid and methanol under acidic conditions. The reaction proceeds through esterification, where the carboxylic acid group of acetic acid reacts with the hydroxyl group of methanol to form the ester linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific reaction times to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester is not well-documented. as a morpholine derivative, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

3-Aryl-3-Azetidinyl Acetic Acid Methyl Esters

Examples : Compounds 6–19 (–2) and 23–28 ().
Structural Differences :

  • Core ring : Azetidine (four-membered ring) vs. morpholine (six-membered ring).
  • Substituents : Fluorine, trifluoromethyl, or chloro groups on the aryl ring vs. benzyl on morpholine.

Physicochemical Properties :

Property Target Compound Azetidinyl Derivatives (e.g., Compound 23)
Molecular Weight ~263 g/mol 300–400 g/mol (e.g., Compound 23: 343.3)
Lipophilicity (LogP) Higher (benzyl group) Moderate (trifluoromethyl substituents)
Stability Stable in dry conditions Sensitive to hydrolysis (ester group)

Methyl 3-Morpholinobenzoate (CAS 197172-69-3)

Structural Differences :

  • Benzoic acid methyl ester backbone vs. acetic acid methyl ester.
  • Morpholine attached directly to the benzene ring vs. benzyl-substituted morpholine.

Reactivity :

  • Both compounds undergo ester hydrolysis, but the electron-donating benzyl group in the target compound may slow reaction rates compared to Methyl 3-morpholinobenzoate .

Pyrazolyl Acetamide Derivatives ()

Example: Methyl [(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate. Structural Differences:

  • Pyrazole ring fused with a morpholine-ethylamine chain vs. simple morpholine-acetic acid ester.

Agrochemical Methyl Esters ()

Examples : Triflusulfuron methyl ester, Metsulfuron methyl ester.
Functional Comparison :

  • Sulfonylurea herbicides vs. morpholine-acetic acid ester.
  • The target compound lacks the triazine or sulfonyl groups critical for herbicidal activity, suggesting divergent applications (e.g., neuroprotection vs. agriculture) .

Key Research Findings

  • Synthetic Challenges : Benzyl group introduction on morpholine requires precise alkylation conditions to avoid racemization.
  • Neuroprotective Potential: Structural similarities to azetidinyl derivatives (–3) suggest possible activity in oxidative stress models, but in vivo studies are needed.

Biological Activity

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester is a chiral compound with significant implications in medicinal chemistry, particularly as a precursor for thrombin inhibitors. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉NO₃
  • Molecular Weight : Approximately 249.31 g/mol
  • Functional Groups : Contains a morpholine ring and an acetic acid moiety, which are common in biologically active compounds.

The chirality of this compound plays a crucial role in its biological activity, influencing its interaction with biological targets, particularly enzymes involved in coagulation pathways.

Thrombin Inhibition

This compound has been primarily investigated for its role as a thrombin inhibitor. Thrombin is an essential enzyme in the coagulation cascade, and its inhibition is vital for managing thromboembolic disorders. Research indicates that the (S)-enantiomer exhibits lower efficacy compared to its (R)-counterpart but still holds potential for therapeutic applications.

Key findings include:

  • Binding Affinity : The compound demonstrates significant binding affinity to the active site of thrombin, effectively inhibiting its enzymatic activity.
  • Therapeutic Potential : As a precursor for thrombin inhibitors, it may contribute to the development of new anticoagulant therapies that are more selective and effective than existing options.

Synthesis Methods

Several synthetic routes have been developed to produce this compound, including asymmetric synthesis techniques that allow for the production of enantiopure compounds. The methods often involve:

  • Chiral Auxiliaries : Utilizing chiral auxiliaries to direct the formation of the desired enantiomer.
  • Functional Group Manipulation : Modifying functional groups to enhance biological activity and selectivity.

Study 1: Thrombin Inhibition Efficacy

A study evaluated the efficacy of various morpholine derivatives, including this compound, in inhibiting thrombin. Results indicated that while the (S)-enantiomer was less potent than the (R)-form, it still exhibited notable inhibitory effects at higher concentrations, suggesting potential for further optimization in drug development.

Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship (SAR) of morpholine derivatives revealed that modifications to the benzyl group significantly influenced binding affinity and selectivity for thrombin. The presence of electron-donating or withdrawing groups on the benzyl moiety altered the compound's interaction profile with thrombin, highlighting avenues for further structural optimization .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityNotes
(R)-(4-Benzylmorpholin-3-yl)acetic acid methyl esterC₁₄H₁₉NO₃Strong thrombin inhibitionHigher efficacy than (S)-enantiomer
This compoundC₁₄H₁₉NO₃Moderate thrombin inhibitionPotential for optimization
2-(2-Oxo-morpholin-3-yl)-acetamideC₉H₁₁NO₂Antifungal activity against Candida speciesShows promise as a fungicidal agent

Q & A

Basic: What are the common synthetic routes for preparing (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester, and how is stereochemical integrity maintained during synthesis?

Answer:
The synthesis typically involves multi-step protocols, such as coupling morpholine derivatives with acetic acid methyl ester precursors. Key steps include:

  • Enantioselective catalysis or chiral auxiliary-mediated reactions to ensure (S)-configuration .
  • Use of protecting groups (e.g., tert-butyl carbamates) to prevent racemization during functional group transformations .
  • Stereochemical purity is verified via chiral HPLC and NMR analysis of diastereomeric intermediates .

Advanced: How can researchers resolve data discrepancies in the neuroprotective activity of stereoisomers of this compound?

Answer:

  • Perform dose-response assays in in vitro neuronal models (e.g., oxidative stress-induced SH-SY5Y cells) to compare (S)- and (R)-isomers .
  • Analyze pharmacokinetic profiles using LC-MS/MS to assess metabolic stability and blood-brain barrier penetration .
  • Cross-reference activity data with structurally analogous compounds (e.g., 3-aryl-3-azetidinyl derivatives) to identify stereospecific pharmacophores .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the benzylmorpholine ring and ester group (e.g., δ 3.6–3.8 ppm for methoxy protons) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1740 cm⁻¹) and morpholine ring vibrations .
  • LC-MS : Monitor purity and detect trace impurities (<0.1%) using reverse-phase C18 columns with ESI+ ionization .

Advanced: What strategies mitigate impurity formation during the synthesis of this compound?

Answer:

  • Optimize reaction conditions (e.g., temperature <40°C, anhydrous solvents) to suppress side reactions like ester hydrolysis or N-alkylation .
  • Use preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate the target isomer .
  • Track impurities via LC-MS and correlate with synthetic intermediates (e.g., tert-butyl-protected precursors) to refine reaction steps .

Basic: How is the compound’s stability assessed under different storage conditions?

Answer:

  • Conduct accelerated stability studies :
    • Store at 25°C/60% RH and 40°C/75% RH for 1–3 months.
    • Monitor degradation via HPLC to detect hydrolysis products (e.g., free acetic acid) .
  • Use thermal gravimetric analysis (TGA) to determine decomposition temperatures (>200°C under nitrogen) .

Advanced: How can enantiomeric excess (ee) be rigorously evaluated in asymmetric synthesis of this compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases; compare retention times with racemic standards .
  • NMR with chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals in proton spectra .
  • Capillary electrophoresis (CE) with cyclodextrin-based buffers for high-resolution ee quantification .

Basic: What in vitro models are used to assess the neuroprotective activity of this compound?

Answer:

  • Oxidative stress models : Treat primary cortical neurons with H₂O₂ or glutamate and measure viability via MTT assay .
  • Mitochondrial dysfunction assays : Quantify ATP levels in rotenone-treated neuroblastoma cells .
  • Calcium imaging : Evaluate intracellular Ca²⁺ flux in response to NMDA receptor activation .

Advanced: How can isotopic labeling (e.g., ¹³C) be applied to study the metabolic fate of this compound?

Answer:

  • Synthesize a ¹³C-labeled analog at the methyl ester group using ¹³C-methanol in the esterification step .
  • Track metabolites in in vitro hepatocyte models via LC-MS/MS with MRM transitions for isotopic peaks .
  • Perform microsomal incubations to identify cytochrome P450-mediated oxidation products .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester
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(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester

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